REACTION_CXSMILES
|
[C:1](Cl)(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[C:13]([OH:17])([CH3:16])([CH3:15])[CH3:14].[OH2:18]>N1C=CC=CC=1>[C:1]([O:11][C:2]([CH3:10])([CH3:3])[CH3:1])(=[O:18])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:17][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:7])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Name
|
|
Quantity
|
803 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid filtered
|
Type
|
DISSOLUTION
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Details
|
The solid was dissolved in diethyl ether (40 mL)
|
Type
|
WASH
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Details
|
washed with saturated sodium bicarbonate (2×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was then dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(C(=O)OC(C)(C)C)C=C1)(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |